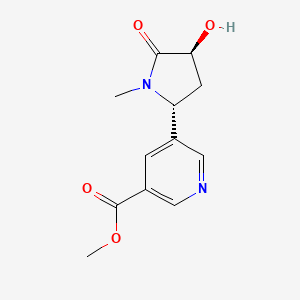

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester

Descripción general

Descripción

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines a pyridine ring with a pyrrolidinone moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a suitable pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Research Applications

-

Metabolic Studies :

- The compound serves as a crucial marker for understanding nicotine metabolism in humans. Studies have shown that the metabolic formation of 3'-hydroxycotinine is highly stereoselective, with the trans isomer being predominant (95-98%) in human urine samples from smokers. This stereoselectivity is essential for developing accurate biomarkers for tobacco exposure and nicotine dependence .

-

Smoking Cessation Therapies :

- Research indicates that rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester may play a role in the development of smoking cessation aids. By understanding its metabolic pathways, researchers can design better therapeutic strategies to help individuals quit smoking by targeting nicotine addiction mechanisms .

-

Addiction Studies :

- The compound has been utilized to study the neurobiological effects of nicotine addiction. Its structure allows researchers to explore how variations in its metabolism can influence addiction severity and withdrawal symptoms, providing insights into potential treatment options for nicotine dependence.

Toxicological Applications

- Carcinogenicity Studies :

-

Environmental Impact Assessments :

- The compound can be utilized in studies assessing environmental contamination from tobacco products. Its detection in biological samples can help trace tobacco-related pollutants in different ecosystems, contributing to environmental health research.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate

- Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate

Uniqueness

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Actividad Biológica

Introduction

Rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester (CMA) is a derivative of cotinine, a metabolite of nicotine, which has garnered attention for its potential biological activities. This article reviews the biological activity of CMA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

CMA has a molecular formula of and a molecular weight of 236.22 g/mol. Its structure includes a hydroxyl group and a carboxylic acid moiety, contributing to its solubility and reactivity in biological systems .

Pharmacological Effects

- Anti-inflammatory Properties : CMA has been shown to exhibit anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types .

- Neuroprotective Effects : Research indicates that CMA may have neuroprotective properties, particularly in models of neurodegeneration. It appears to modulate pathways associated with oxidative stress and neuronal survival .

- Cardiovascular Effects : Preliminary studies suggest that CMA may influence cardiovascular health by affecting lipid metabolism and reducing cholesterol levels in plasma . This is particularly relevant given the cardiovascular risks associated with smoking and nicotine use.

CMA's biological activity is mediated through several mechanisms:

- Receptor Interaction : CMA interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its neuroprotective effects .

- Modulation of Signaling Pathways : CMA has been found to modulate key signaling pathways involved in inflammation and oxidative stress response, such as the NF-κB pathway .

Study 1: Anti-inflammatory Effects

A study demonstrated that CMA significantly reduced the expression of pro-inflammatory markers in human endothelial cells exposed to inflammatory stimuli. The results showed a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a potential therapeutic role in inflammatory diseases .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of CMA led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings support the hypothesis that CMA could be beneficial in neurodegenerative conditions .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |

| Neuroprotective | Improved cognitive function | |

| Cardiovascular | Lowered cholesterol levels |

| Mechanism | Description |

|---|---|

| nAChR Interaction | Modulates neurotransmitter release |

| NF-κB Pathway Modulation | Reduces inflammatory cytokine production |

Propiedades

IUPAC Name |

methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFIWDMDMFAVNN-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675929 | |

| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217641-50-3 | |

| Record name | Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.